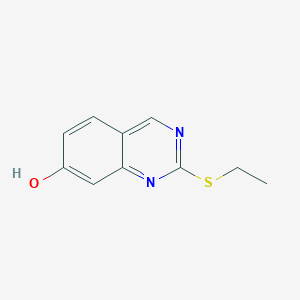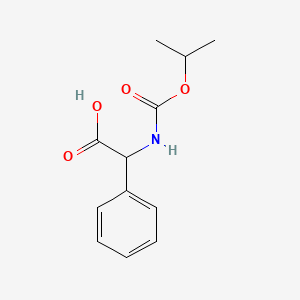
tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . This compound is known for its use in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method includes the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the addition of the cyclopropyl group . The reaction conditions often require a metal-free environment and proceed smoothly under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the benzyloxy group.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, often in the presence of a radical initiator.
Reduction: Palladium on carbon (Pd-C) with hydrogen gas.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Benzylic alcohols or ketones.
Reduction: Deprotected amines or alcohols.
Substitution: Substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry: The compound is widely used as a protecting group for amines in peptide synthesis and other organic synthesis applications . Its stability and ease of removal make it a valuable tool in multi-step synthesis processes.
Biology and Medicine: In biological research, tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate is used to study enzyme mechanisms and protein interactions. Its ability to protect amine groups allows for selective modification of biomolecules .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drug intermediates and active pharmaceutical ingredients. Its role as a protecting group helps in the selective functionalization of complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amine groups, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions or by catalytic hydrogenation, revealing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate is unique due to its cyclopropyl group, which imparts additional steric hindrance and stability compared to other carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-phenylmethoxyethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-16(2,3)21-15(19)18-17(9-10-17)11-12-20-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,19) |
InChI Key |
QCMIAGOLQGZPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Propanamide, 3-bromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B8314860.png)




![3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxaldehyde](/img/structure/B8314900.png)

